molecular formula C8H13NO2 B3426955 Methyl 2-cyano-3,3-dimethylbutanoate CAS No. 55712-10-2

Methyl 2-cyano-3,3-dimethylbutanoate

Cat. No.: B3426955
CAS No.: 55712-10-2
M. Wt: 155.19 g/mol
InChI Key: SIMQTPPVYXTRKD-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3,3-dimethylbutanoate is an organic compound with the molecular formula C8H13NO2. It is a cyanoester, characterized by the presence of a cyano group (–CN) and an ester group (–COOCH3) attached to a butanoate backbone. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3,3-dimethylbutanoate can be synthesized through several methods. One common route involves the reaction of 3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium cyanide or potassium cyanide for introducing the cyano group.

Major Products

    Hydrolysis: 3,3-dimethylbutanoic acid and methanol.

    Reduction: 3,3-dimethylbutylamine.

    Substitution: Various cyano-substituted derivatives.

Scientific Research Applications

Methyl 2-cyano-3,3-dimethylbutanoate is utilized in several scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Used in the development of drugs and active pharmaceutical ingredients (APIs).

    Agrochemicals: Employed in the synthesis of pesticides and herbicides.

    Material Science: Investigated for its potential in creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3,3-dimethylbutanoate involves its functional groups. The cyano group can act as a nucleophile or electrophile in various reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3,3-dimethylbutanoate: C8H13NO2

    Ethyl 2-cyano-3,3-dimethylbutanoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl 2-cyano-3-methylbutanoate: Similar structure with a single methyl group at the 3-position.

Uniqueness

This compound is unique due to its specific combination of a cyano group and a 3,3-dimethylbutanoate backbone. This structure imparts distinct reactivity and properties, making it valuable in specialized synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-cyano-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)6(5-9)7(10)11-4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMQTPPVYXTRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55712-10-2
Record name methyl 2-cyano-3,3-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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